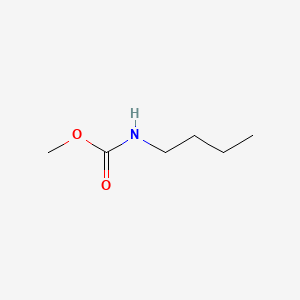
Methyl butylcarbamate
Übersicht
Beschreibung
“Methyl butylcarbamate” or “Methyl N-butylcarbamate” is an organic compound with the molecular formula C6H13NO2 . It is part of a class of organic compounds known as carbamates .
Synthesis Analysis
Carbamates, including Methyl butylcarbamate, can be synthesized by reacting amines with carbon dioxide . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .
Molecular Structure Analysis
The molecular structure of Methyl butylcarbamate is represented by the linear formula C6H13NO2 . It has a molecular weight of 131.176 .
Chemical Reactions Analysis
Carbamates, including Methyl butylcarbamate, undergo various chemical reactions. For instance, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . In another study, seven degradation products such as prop-2-yn-1-yl ethylcarbamate and methyl N-butylcarbamate were identified, and the degradation reaction pathway and the mechanism were proposed, which involved deiodination, demethylation, deethynylation, deethylation, and hydroxylation processes .
Physical And Chemical Properties Analysis
Methyl butylcarbamate is a colorless liquid with a faint odor . It has a molecular weight of 131.176 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Methyl butylcarbamate can be synthesized through the oxidative carbonylation of n-butylamine using various transition metal catalysts. The process's efficiency and selectivity are influenced by factors such as solvents, promoters, and temperature, highlighting its importance in chemical synthesis and industrial applications (Kanagasabapathy, Gupte, & Chaudhari, 1994).
Environmental Analysis and Monitoring
- In environmental studies, techniques such as high-performance liquid chromatography (HPLC) are used to detect and analyze methyl butylcarbamate and its derivatives, like benomyl, in water. This is crucial for monitoring pesticide residues and ensuring environmental safety (Marvin, Brindle, Singh, Hall, & Chiba, 1990).
Methodology Development in Organic Synthesis
- Research on developing new methods for the synthesis of O-methyl-N-alkylcarbamate, including methyl butylcarbamate, from amines and dialkylcarbonate has been conducted. This research is significant for scaling up and industrializing the production of various carbamates (Dashkin et al., 2019).
Medical and Biological Research
- Studies on the metabolism of related carbamates, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, in insects and mammals have provided insights into the metabolic pathways and the enzymatic reactions involved. This information is valuable for understanding the biochemical impacts of carbamates in various organisms (Douch & Smith, 1971).
Advanced Analytical Techniques
- Research into the protonation sites and dissociation mechanisms of tert-butylcarbamates, including methyl butylcarbamate, in mass spectrometric assays, has implications for newborn screening and diagnostic applications. This work contributes to the development of more precise and effective analytical techniques in medical science (Spáčil, Hui, Gelb, & Tureček, 2011).
Agricultural Applications
- Methyl butylcarbamate derivatives like benomyl have been studied for their use as fungicides in agriculture. Understanding the impact of these compounds on crops and their effectiveness against plant diseases is essential for agricultural productivity and food safety (Hauptmann, Widholm, & Paxton, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-7-6(8)9-2/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVDNVCZHTXXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180604 | |
| Record name | BCME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl butylcarbamate | |
CAS RN |
2594-21-0 | |
| Record name | Carbamic acid, N-butyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2594-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BCME | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002594210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl butylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BCME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl butylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



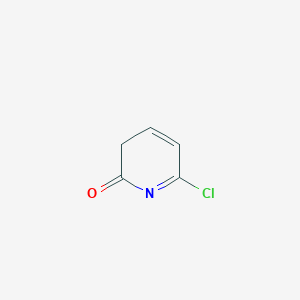
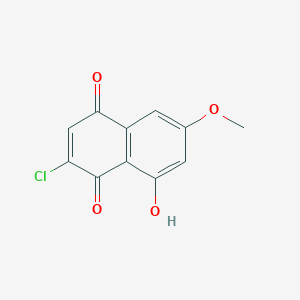
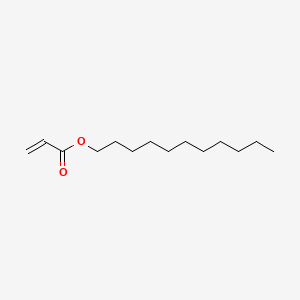
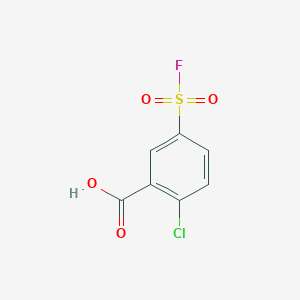
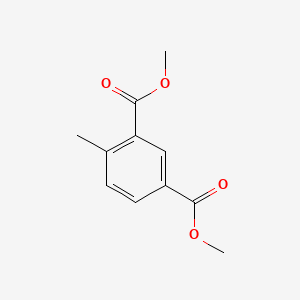
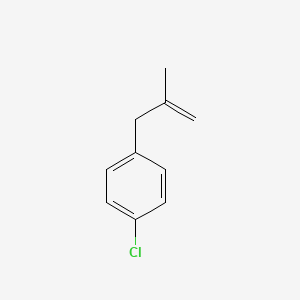
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)
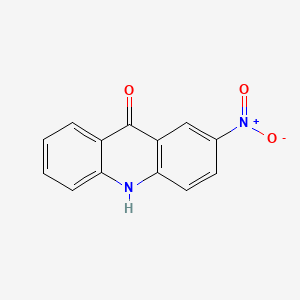
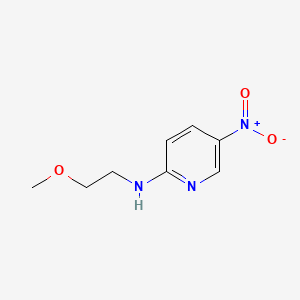
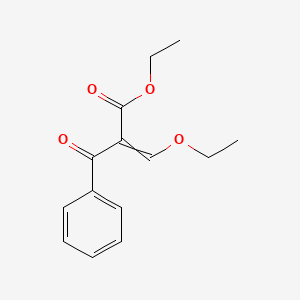
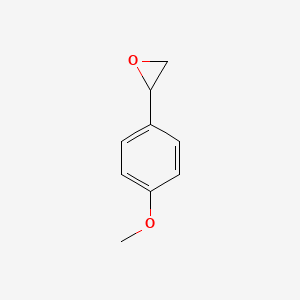
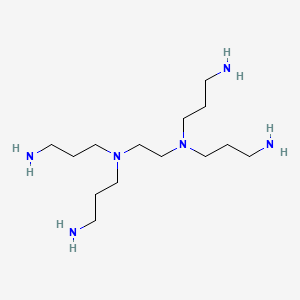

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)